![molecular formula C15H11ClN4O3 B2650424 Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(4-chlorophenyl)-1,3-dimethyl- CAS No. 385376-16-9](/img/structure/B2650424.png)
Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(4-chlorophenyl)-1,3-dimethyl-
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Description
Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(4-chlorophenyl)-1,3-dimethyl- is a chemical compound that has been studied for its potential applications in scientific research. This compound is a purine derivative and has been found to have interesting properties that make it useful in a variety of research fields.
Scientific Research Applications
Anticancer Potential
Oxazolo[5,4-d]pyrimidines have garnered attention as potential anticancer agents. In a recent study, novel derivatives of this compound were designed, synthesized, and evaluated in vitro for their cytotoxic activity against human cancer cell lines. Notably, they showed promising results against lung carcinoma (A549), breast adenocarcinoma (MCF7), metastatic colon adenocarcinoma (LoVo), and primary colon adenocarcinoma (HT29) cells . These derivatives could serve as leads for developing targeted therapies.
P-glycoprotein Inhibition
P-glycoprotein (P-gp) is a membrane transporter associated with multidrug resistance in cancer cells. Some oxazolo[5,4-d]pyrimidine derivatives exhibit P-gp inhibitory activity, potentially enhancing the effectiveness of chemotherapy by preventing drug efflux from cancer cells .
Pro-apoptotic Activity
Apoptosis (programmed cell death) plays a crucial role in cancer treatment. Certain oxazolo[5,4-d]pyrimidines demonstrate pro-apoptotic effects, promoting cell death in cancer cells .
VEGFR-2 Inhibition
Vascular endothelial growth factor receptor-2 (VEGFR-2) is implicated in tumor angiogenesis. In silico analysis revealed that these oxazolo[5,4-d]pyrimidine derivatives exhibit potent inhibitory activity against VEGFR-2. Targeting VEGFR-2 could help regulate tumor blood supply and inhibit tumor growth .
Druglikeness Assessment
Predictive models suggest favorable physicochemical and pharmacokinetic properties for these derivatives. Assessments related to administration, distribution, metabolism, and excretion (ADME) indicate their potential as drug candidates .
Structural Similarity to Nucleic Purine Bases
The presence of an isoxazole substituent at position 2 and aliphatic amino chains at position 7 in these derivatives makes them structurally similar to nucleic purine bases. This similarity may offer additional avenues for therapeutic intervention .
properties
IUPAC Name |
7-(4-chlorophenyl)-2,4-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O3/c1-18-12-11(13(21)19(2)15(18)22)20-7-10(23-14(20)17-12)8-3-5-9(16)6-4-8/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZLLYLPXCCYCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(OC3=N2)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Chlorophenyl)-2,4-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
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